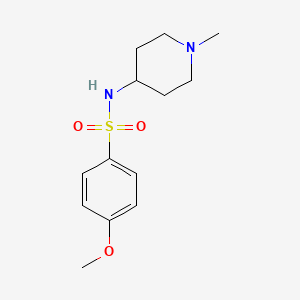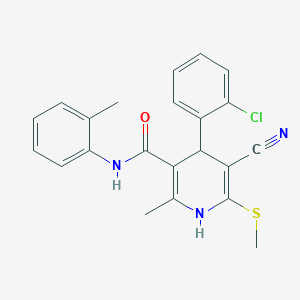![molecular formula C13H16N2O2 B5009421 3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5009421.png)
3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is a synthetic compound that belongs to the class of spirocyclic quinazolinones. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1. In vivo studies have shown that the compound can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one is its synthetic accessibility. The compound can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research of 3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one. One of the most promising areas is the development of analogs with improved pharmacological properties. Another potential direction is the investigation of the compound's activity against other diseases such as viral infections and autoimmune disorders. Additionally, the compound's mechanism of action could be further elucidated through the use of advanced biochemical and biophysical techniques.
Synthesemethoden
The synthesis of 3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one can be achieved through various methods. One of the most common methods is the reaction of 2-aminobenzamide with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the spirocyclic quinazolinone.
Wissenschaftliche Forschungsanwendungen
3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-hydroxyspiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-10-6-2-3-7-11(10)14-13(15(12)17)8-4-1-5-9-13/h2-3,6-7,14,17H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCWVMBUYINTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5009343.png)
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methyl-4-phenylpiperazine](/img/structure/B5009350.png)
![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5009365.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B5009374.png)
![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)
![1-(4-bromophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5009395.png)

![4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5009415.png)


![2-iodo-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5009450.png)
![4-acetyl-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5009455.png)